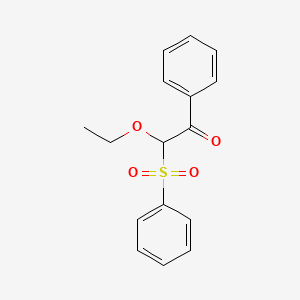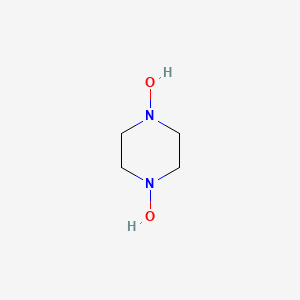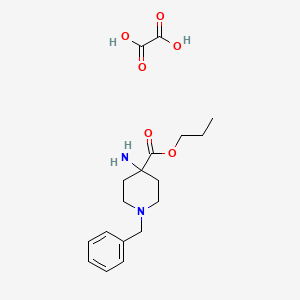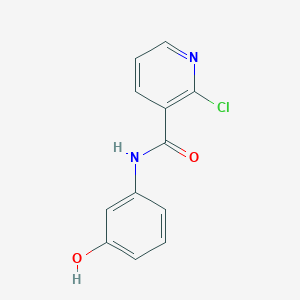
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a penta-2,4-dien-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: The major products include 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one.
Reduction: The major product is 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol.
Substitution: Products vary depending on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. Additionally, the conjugated diene system can participate in cycloaddition reactions, which are important in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol: Similar structure but with an amino group instead of a nitro group.
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is unique due to the presence of both a nitrophenyl group and a conjugated diene system
Propiedades
Número CAS |
59488-85-6 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol |
InChI |
InChI=1S/C13H15NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-8,15H,9H2,1-2H3 |
Clave InChI |
AOGLUBSJURYOES-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)

![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)




![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


